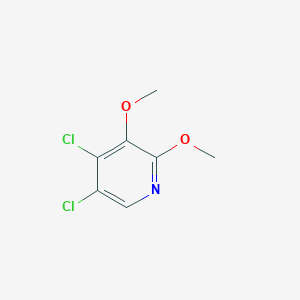

4,5-Dichloro-2,3-dimethoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichloro-2,3-dimethoxypyridine: is a heterocyclic organic compound with the molecular formula C7H7Cl2NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methoxy groups attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2,3-dimethoxypyridine can be synthesized through several methods. One common approach involves the chlorination of 2,3-dimethoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The methoxy groups at positions 2 and 3 undergo acid- or base-catalyzed hydrolysis to yield hydroxyl derivatives. For example:

-

Acidic Hydrolysis : Treatment with concentrated HCl (3 M) at elevated temperatures converts methoxy groups to hydroxyl groups, producing 4,5-dichloro-2,3-dihydroxypyridine. This reaction mirrors the hydrolysis of 3,5-dichloro-2,4-dimethoxypyridine to 3,5-dichloro-2,4-dihydroxypyridine (90% yield) .

-

Regioselectivity : The C-3 methoxy group hydrolyzes faster than C-2 due to steric and electronic effects from adjacent substituents .

Table 1: Hydrolysis Conditions and Outcomes

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4,5-Dichloro-2,3-dimethoxypyridine | 3 M HCl, 60°C, 6 h | 4,5-Dichloro-2,3-dihydroxypyridine | ~85–90% |

Nucleophilic Substitution

The chlorine atoms at positions 4 and 5 participate in nucleophilic substitution reactions under specific conditions:

-

Iodide Displacement : Heating with NaI in acetic acid selectively replaces the C-4 chlorine due to steric accessibility, yielding 5-chloro-4-iodo-2,3-dimethoxypyridine .

-

Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) substitutes chlorine with amino groups. For instance, 4-chloro-5-methoxy-2,3-dimethoxypyridine reacts with NH₃ to form 4-amino-5-chloro-2,3-dimethoxypyridine .

Table 2: Substitution Reactions

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution, primarily at positions activated by methoxy groups:

-

Nitration : Directed by the methoxy groups, nitration occurs at position 6 using HNO₃/H₂SO₄, yielding 4,5-dichloro-2,3-dimethoxy-6-nitropyridine.

-

Halogenation : Bromination with Br₂ in CHCl₃ selectively targets position 6, forming 4,5-dichloro-6-bromo-2,3-dimethoxypyridine .

Table 3: Electrophilic Substitution Examples

Reductive Dechlorination

The chlorine atoms can be selectively reduced under catalytic hydrogenation conditions:

-

C-4 Dechlorination : Using Pd/C and H₂ in ethanol removes the C-4 chlorine, yielding 5-chloro-2,3-dimethoxypyridine .

-

Full Dechlorination : Prolonged hydrogenation with Raney Ni eliminates both chlorines, producing 2,3-dimethoxypyridine .

Table 4: Reductive Transformations

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Pd/C | H₂, EtOH, 50°C, 4 h | 5-Chloro-2,3-dimethoxypyridine | 90% | |

| This compound | Raney Ni | H₂, EtOH, 80°C, 12 h | 2,3-Dimethoxypyridine | 85% |

Oxidation and Cyclization

The methoxy groups facilitate oxidation and cyclization reactions:

-

Oxidation to Quinones : Treatment with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) oxidizes the ring to a pyridoquinone derivative .

-

Cyclization with Alkynes : In the presence of Cu(I), the compound undergoes cycloaddition with alkynes to form fused polycyclic structures .

Key Mechanistic Insights:

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Properties

4,5-Dichloro-2,3-dimethoxypyridine is primarily recognized for its fungicidal properties. It is effective against a range of fungal diseases affecting crops such as rice, cereals, and vegetables. The compound has demonstrated preventive and curative effects against diseases like powdery mildew, blast disease, and rust, making it a valuable asset in agricultural practices aimed at enhancing crop yield and quality.

- Active Ingredient in Fungicides : The compound is utilized in formulations that provide rainfastness, ensuring efficacy even after rainfall. This characteristic allows farmers to apply the fungicide without the need for frequent reapplication due to weather conditions .

- Control of Soil-Borne Diseases : It also shows effectiveness against soil-borne pathogens such as Fusarium and Pythium, which are notorious for causing significant crop losses .

Pharmaceutical Applications

Intermediate in Drug Synthesis

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs. Its derivatives are utilized in the production of medications that target a range of ailments.

- Synthesis of Pantoprazole : One notable application is its role in synthesizing pantoprazole, a medication used to treat gastroesophageal reflux disease (GERD). The compound acts as a precursor in the multi-step synthesis required to produce this proton pump inhibitor .

Chemical Properties and Formulation

The compound can be formulated into various preparations including:

- Dusts

- Granules

- Wettable powders

- Aqueous suspensions

- Emulsifiable concentrates

These formulations allow for flexibility in application methods depending on the specific agricultural or pharmaceutical needs .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in agricultural settings:

- Field Trials on Crop Protection : Field trials have shown that crops treated with formulations containing this compound exhibit significantly lower levels of fungal infections compared to untreated controls. This has led to improved crop yields and reduced reliance on multiple applications of fungicides .

- Pharmaceutical Development : Research into the synthesis pathways involving 4,5-Dichloro-2,3-dimethoxypyridine has revealed efficient methods for producing high-purity intermediates necessary for drug formulation. These advancements contribute to cost-effective production processes in pharmaceutical manufacturing .

Mecanismo De Acción

The mechanism of action of 4,5-dichloro-2,3-dimethoxypyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

2,5-Dichloro-3-methoxypyridine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.

4,5-Dichloro-3-hydroxypyridazine: Another chlorinated pyridine derivative with different functional groups, resulting in unique applications.

Pentachloropyridine: A highly chlorinated pyridine with extensive use in organic synthesis due to its reactivity.

Uniqueness: 4,5-Dichloro-2,3-dimethoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination imparts specific reactivity and properties that are valuable in various chemical transformations and applications .

Actividad Biológica

4,5-Dichloro-2,3-dimethoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two chlorine atoms and two methoxy groups attached to a pyridine ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties . These compounds have been evaluated against various pathogens, showing effectiveness in inhibiting growth. For instance, some derivatives demonstrated significant activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 8 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

Antiviral Activity

The compound has also been studied for its antiviral properties . It has shown promise in inhibiting viral replication in vitro. For example, certain derivatives have been tested against influenza virus strains, yielding promising results in reducing viral load .

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer activity . Studies utilizing human cancer cell lines (e.g., A549 lung adenocarcinoma) revealed that these compounds can induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) studies indicated that modifications to the methoxy groups significantly affect potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A549 | 10 |

| Compound 2 | A549 | 5 |

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.

- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes .

Case Studies

- Anticancer Study : A study conducted on the efficacy of various derivatives against A549 cells showed that certain modifications led to a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Evaluation : Another case study assessed the antimicrobial activity of several derivatives against resistant bacterial strains. The results indicated that specific substitutions enhanced the antimicrobial properties significantly .

Propiedades

IUPAC Name |

4,5-dichloro-2,3-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2/c1-11-6-5(9)4(8)3-10-7(6)12-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDRFWXPJLMCSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.